REACTION_CXSMILES
|
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=[O:4].[CH2:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:11][CH3:12]>>[CH2:10]([N:13]([CH2:14][CH2:15][CH3:16])[C:1](=[O:7])[CH2:2][C:3](=[O:4])[CH3:5])[CH2:11][CH3:12]
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in preparation 1
|
Type
|
DISTILLATION
|
Details
|
The crude oil was distilled at 86°-89° C./ 0.8 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C(CC(C)=O)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |